2,4-Bis(trifluoromethyl)bromobenzene

描述

Chemical Identity and Nomenclature of 2,4-Bis(trifluoromethyl)bromobenzene

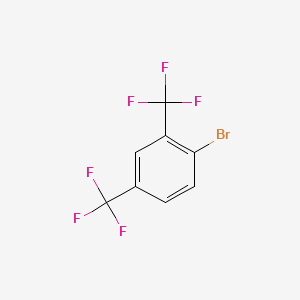

This compound represents a systematically named halogenated aromatic compound with well-established chemical identifiers across multiple international databases. The compound is registered under Chemical Abstracts Service number 327-75-3, which serves as its primary identification number in chemical literature and commercial applications. The International Union of Pure and Applied Chemistry systematic name for this compound is 1-bromo-2,4-bis(trifluoromethyl)benzene, which precisely describes the substitution pattern on the benzene ring.

The molecular formula C8H3BrF6 indicates the presence of eight carbon atoms, three hydrogen atoms, one bromine atom, and six fluorine atoms within the molecular structure. Alternative nomenclature systems recognize this compound as 4-Bromo-1,3-bis(trifluoromethyl)benzene, reflecting the different numbering conventions that can be applied to describe the same molecular structure. The compound appears in various chemical databases with additional synonyms including 2,4-ditrifluoromethylbromobenzene and 2,4-bis-trifluoromethylbromobenzene.

The International Chemical Identifier key for this compound is QDEJWLIKRLJYEK-UHFFFAOYSA-N, providing a unique digital fingerprint that enables precise identification across different chemical information systems. The compound is catalogued in major chemical databases including the National Institute of Standards and Technology Chemistry WebBook, PubChem, and various commercial chemical suppliers, indicating its established role in chemical research and commerce. The systematic approach to naming this compound reflects the importance of precise chemical nomenclature in facilitating clear communication within the scientific community and ensuring accurate identification in chemical transactions.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound exhibits distinctive characteristics that significantly influence its chemical behavior and applications. The compound features a benzene ring with three substituents: two trifluoromethyl groups located at positions 2 and 4, and a bromine atom at position 1. The Simplified Molecular Input Line Entry System representation FC(F)(F)c1ccc(Br)c(c1)C(F)(F)F provides a linear description of the molecular connectivity, clearly showing the arrangement of functional groups around the aromatic core.

The molecular weight of this compound is reported as 293.00 to 293.004 grams per mole, with slight variations depending on the precision of measurement and calculation methods used by different sources. The International Chemical Identifier string InChI=1S/C8H3BrF6/c9-6-2-1-4(7(10,11)12)3-5(6)8(13,14)15/h1-3H provides a standardized representation of the molecular structure that enables computer-based chemical information processing.

The physical properties of this compound reflect its unique molecular architecture and the presence of highly electronegative fluorine atoms. The boiling point is documented as 158 degrees Celsius at 740 millimeters of mercury pressure, indicating moderate volatility under standard laboratory conditions. The density of 1.738 grams per milliliter at 25 degrees Celsius demonstrates that this compound is significantly denser than water, which is attributed to the presence of the heavy bromine atom and the compact molecular structure.

The thermal properties of this compound include a flash point of 69 degrees Celsius in closed cup testing, which classifies it within the combustible liquids storage class. The compound typically appears as a clear colorless to slightly brown liquid under ambient conditions, with the slight coloration potentially arising from trace impurities or degradation products. The National Institute of Standards and Technology has compiled thermodynamic data for this compound, including phase change information that supports its characterization as a stable liquid under normal storage and handling conditions.

Significance and Applications in Chemical Research

This compound occupies a prominent position in contemporary chemical research due to its unique combination of electronic properties and synthetic accessibility. The compound serves as a versatile building block in the synthesis of fluorinated organic molecules, which have gained tremendous importance in pharmaceutical and agrochemical applications. The presence of two electron-withdrawing trifluoromethyl groups significantly alters the electronic properties of the benzene ring, making it an excellent substrate for various catalytic transformations and cross-coupling reactions.

Research applications in fluorinated compound synthesis represent one of the most significant uses of this chemical building block. The trifluoromethyl groups provide unique properties including enhanced metabolic stability, altered lipophilicity, and modified hydrogen bonding characteristics that are particularly valuable in drug design and development. Studies have demonstrated that compounds containing bis(trifluoromethyl) substitution patterns often exhibit enhanced biological activity and improved pharmacokinetic properties compared to their non-fluorinated analogs.

Material science applications have emerged as another crucial area where this compound demonstrates significant utility. The compound is employed in the development of advanced materials that require specific thermal and chemical resistance properties, making it particularly valuable in electronics and aerospace industries. The unique electronic properties imparted by the trifluoromethyl substituents enable the creation of materials with tailored electrical conductivity, thermal stability, and chemical inertness.

Catalytic research represents a growing field of application for this compound, where it serves as both a substrate and a model system for understanding the effects of strong electron-withdrawing groups on reaction mechanisms. The bromine atom provides a convenient leaving group for various substitution and coupling reactions, while the trifluoromethyl groups modulate the reactivity and selectivity of these transformations. Research in palladium-catalyzed trifluoromethylation reactions has utilized similar bis(trifluoromethyl)-substituted aryl halides to understand reaction mechanisms and develop improved catalytic systems.

The compound has found applications in the synthesis of complex pharmaceutical intermediates, particularly in the development of anti-cancer agents and other therapeutic drugs. The unique substitution pattern provides access to molecular architectures that would be difficult or impossible to achieve through other synthetic routes. Environmental studies have also employed this compound to assess the behavior and degradation patterns of fluorinated organic molecules in various ecosystems, contributing to our understanding of the environmental fate of perfluorinated compounds.

Recent research has explored the use of this compound in frustrated Lewis pair chemistry, where its electronic properties make it suitable for activation of small molecules such as hydrogen. The electron-deficient nature of the aromatic ring, enhanced by the bis(trifluoromethyl) substitution, creates opportunities for developing new catalytic systems for hydrogenation and other reduction reactions. Analytical chemistry applications have utilized this compound in the development of methods for detecting and quantifying fluorinated compounds, supporting quality control efforts in various industries.

属性

IUPAC Name |

1-bromo-2,4-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF6/c9-6-2-1-4(7(10,11)12)3-5(6)8(13,14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDEJWLIKRLJYEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10186369 | |

| Record name | 2,4-Bis(trifluoromethyl)bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327-75-3 | |

| Record name | 1-Bromo-2,4-bis(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=327-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Bis(trifluoromethyl)bromobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000327753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Bis(trifluoromethyl)bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-2,4-bis(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Direct Bromination of 1,3-Bis(trifluoromethyl)benzene

Reaction Overview

This method involves brominating 1,3-bis(trifluoromethyl)benzene using brominating agents in acidic media. Key advantages include fewer synthetic steps and high scalability.

Reagents and Conditions

- Brominating Agent : 1,3-Dibromo-5,5-dimethylhydantoin (DBH) or N-bromosuccinimide (NBS).

- Solvent System : Glacial acetic acid (AcOH) and concentrated sulfuric acid (H₂SO₄) in a 1:1 v/v ratio.

- Temperature : 40–50°C (optimal: 45°C) to minimize over-bromination.

- Stirring Rate : High agitation (≥500 rpm) to enhance mixing and selectivity.

Mechanism

The electron-withdrawing trifluoromethyl groups direct bromination to the para position relative to the existing substituents. Sulfuric acid protonates the brominating agent, generating an electrophilic bromonium ion, while acetic acid solubilizes the aromatic substrate.

Yield and Byproducts

Multi-Step Synthesis from m-Chlorotrifluoromethylbenzene

Nitration and Bromination Sequence

This route employs a four-step process starting from m-chlorotrifluoromethylbenzene, as detailed in Chinese Patent CN102491901B.

Step 1: Nitration

- Reagents : Concentrated HNO₃/H₂SO₄ at 25–30°C.

- Product : 5-Chloro-2-nitrotrifluoromethylbenzene (Yield: 85–90%).

Step 2: Amination

- Reagents : NH₃ in AcOH at 80–100°C.

- Product : 2-Nitro-5-aminotrifluoromethylbenzene (Yield: 70–75%).

Step 3: Bromination

- Reagents : Bromine (Br₂) in AcOH at −15–100°C.

- Product : 2-Bromo-4-nitro-5-(trifluoromethyl)aniline (Yield: 70%).

Step 4: Deamination

- Reagents : Isoamyl nitrite in N-methylpyrrolidone (NMP) at 95°C.

- Product : 2,4-Bis(trifluoromethyl)bromobenzene (Yield: 34.7%).

Overall Yield : ~18.4% (cumulative).

Lithium-Halogen Exchange and Boronation

Methodology

A less common approach involves lithium-halogen exchange followed by boronation, as reported in RSC publications.

Procedure

- Lithiation : this compound reacts with nBuLi at −77°C in Et₂O.

- Boronation : Addition of BCl₃ yields tris{2,4-bis(trifluoromethyl)phenyl}borane, which is hydrolyzed to the target compound.

Yield : ~77% after recrystallization.

Industrial-Scale Optimization

Continuous Flow Reactors

Modern production utilizes continuous flow systems to improve heat transfer and reduce reaction times. Key parameters:

Comparative Analysis of Methods

| Parameter | Direct Bromination | Multi-Step Synthesis | Lithium-Halogen Exchange |

|---|---|---|---|

| Steps | 1 | 4 | 2 |

| Overall Yield | 93.7% | 34.7% | 77% |

| Byproducts | ≤2.6% | ~5–10% | <5% |

| Scalability | High | Moderate | Low |

| Cost | Low | High | Moderate |

Challenges and Solutions

Regioselectivity Control

化学反应分析

Types of Reactions

2,4-Bis(trifluoromethyl)bromobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.

Reduction: Lithium aluminum hydride or other reducing agents are employed in anhydrous solvents

Major Products

Substitution: Products vary depending on the substituent introduced.

Coupling: Biaryl compounds are commonly formed.

Reduction: The major product is 2,4-bis(trifluoromethyl)benzene

科学研究应用

Chemical Properties and Structure

- Molecular Formula : CHBrF

- Molecular Weight : 293.006 g/mol

- Structural Characteristics : The compound features two trifluoromethyl groups attached to a bromobenzene ring, which significantly influences its electronic properties and reactivity.

Synthesis of Complex Organic Molecules

2,4-Bis(trifluoromethyl)bromobenzene serves as a crucial building block in organic synthesis. Its unique trifluoromethyl substituents enhance the stability and reactivity of intermediates in various chemical reactions, making it an essential precursor in the synthesis of more complex organic compounds .

Medicinal Chemistry

Research indicates that compounds with trifluoromethyl groups often exhibit improved bioactivity. This compound has been explored for its potential therapeutic properties, particularly in drug discovery. Studies suggest that its structural characteristics may enhance interactions with biological targets, leading to the development of novel pharmaceuticals .

Material Science

In material science, this compound is utilized in the production of specialty chemicals and materials with unique properties. Its high thermal stability and chemical resistance make it suitable for applications in coatings and polymers .

Case Study 1: Reactivity Studies

In a study focusing on the reactivity of this compound with Lewis acids, researchers observed significant catalytic activity in hydrogen activation reactions. The compound's ability to form stable complexes with Lewis acids was attributed to the electron-withdrawing effects of the trifluoromethyl groups, enhancing its utility in frustrated Lewis pair catalysis .

A series of biological assays were conducted to evaluate the antimicrobial properties of this compound and related compounds. Results indicated that these halogenated aromatic compounds exhibited notable activity against various bacterial strains, suggesting potential applications in developing antimicrobial agents .

作用机制

The mechanism of action of 2,4-bis(trifluoromethyl)bromobenzene involves its ability to participate in various chemical reactions due to the electron-withdrawing effects of the trifluoromethyl groups. These groups stabilize negative charges and enhance the reactivity of the benzene ring towards electrophilic substitution. The bromine atom serves as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds .

相似化合物的比较

Research Findings and Trends

- Electronic Effects : The -CF₃ groups in this compound significantly lower the LUMO energy of the benzene ring, enhancing its reactivity in palladium-catalyzed couplings compared to less electron-deficient analogues .

- Steric Considerations : The 2,4-substitution pattern creates steric hindrance, limiting its use in reactions requiring bulky substrates. In contrast, the 3,5-isomer’s symmetry is advantageous in coordination chemistry .

- Emerging Applications : Derivatives like the azido variant are gaining traction in targeted drug delivery systems, leveraging bioorthogonal chemistry .

生物活性

2,4-Bis(trifluoromethyl)bromobenzene (CAS No. 327-75-3) is a halogenated aromatic compound characterized by the presence of two trifluoromethyl groups and a bromine atom attached to a benzene ring. This unique structure imparts distinct electronic properties and reactivity patterns, making it an interesting subject for biological activity studies. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields.

- Chemical Formula : C8H3BrF6

- Molecular Weight : 303.01 g/mol

- Density : 1.738 g/mL at 25 °C

- Flash Point : 69 °C (156.2 °F)

The trifluoromethyl groups enhance the lipophilicity of the compound, which can influence its interaction with biological macromolecules, potentially affecting pharmacokinetics and pharmacodynamics .

Target Interactions

This compound is primarily utilized in the synthesis of organic compounds and has been noted for its role in Suzuki-Miyaura coupling reactions. These reactions are crucial for forming biaryl compounds, which are often biologically active .

Cellular Effects

Research indicates that this compound may influence cellular processes through:

- Protein Modifications : It can modify proteins involved in cell signaling pathways.

- Gene Expression : Interaction with nucleic acids could alter gene expression profiles, impacting cellular functions.

Environmental Factors

The biological activity of this compound is influenced by environmental conditions such as pH and temperature during reactions. Proper handling in well-ventilated areas is essential to minimize exposure to vapors.

In Vitro Studies

In vitro assays have demonstrated that compounds with similar structures exhibit significant interactions with enzymes and receptors due to their lipophilic nature. These interactions can lead to alterations in enzyme activity or receptor binding affinity, suggesting potential therapeutic applications.

In Vivo Studies

Animal model studies indicate that at low concentrations, this compound derivatives can effectively interact with biological targets without causing significant toxicity. However, detailed dosage-response studies are required to fully understand the safety profile and therapeutic window .

Case Studies

- Synthesis of Biologically Active Compounds :

- A study demonstrated the use of this compound in synthesizing novel biaryl compounds that exhibited enhanced biological activities against certain cancer cell lines.

- Electrochemical Behavior :

Comparative Analysis

The following table summarizes the structural comparisons between this compound and related compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| This compound | C8H3BrF6 | Distinct substitution pattern; potential for diverse reactivity |

| 3,5-Bis(trifluoromethyl)benzene | C8H3BrF6 | Similar electronic properties but different regioselectivity |

| 1,3-Bis(trifluoromethyl)benzene | C7H4F6 | Lacks bromine; simpler structure but retains trifluoromethyl effects |

常见问题

Q. What are the optimal synthetic routes for preparing 2,4-bis(trifluoromethyl)bromobenzene with high purity?

Methodological Answer: The synthesis typically involves halogenation of a pre-functionalized aromatic ring. A common approach is the bromination of 1,3-bis(trifluoromethyl)benzene using brominating agents like N-bromosuccinimide (NBS) under radical initiation. Key parameters include:

- Reagent stoichiometry : A 1:1 molar ratio of substrate to bromine source to minimize di-substitution byproducts.

- Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and selectivity.

- Purification : Column chromatography with hexane/ethyl acetate (9:1) or recrystallization from ethanol yields >95% purity .

Q. How can researchers ensure the compound’s stability during storage and handling?

Methodological Answer:

- Storage : Store at 2–8°C in amber glass vials under inert gas (argon/nitrogen) to prevent moisture absorption and photodegradation.

- Handling : Use anhydrous solvents (e.g., THF, DMF) in reactions to avoid hydrolysis of the trifluoromethyl groups.

- Stability monitoring : Regular NMR (¹⁹F) and GC-MS analysis detects decomposition products like 2,4-bis(trifluoromethyl)phenol .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹⁹F NMR : Confirm substitution patterns (e.g., δ ~7.6 ppm for aromatic protons, δ ~-60 ppm for CF₃ groups).

- GC-MS : Monitor molecular ion peaks at m/z 292 (M⁺) and fragment ions at m/z 173 (C₆H₃F₆⁺).

- IR spectroscopy : Identify C-Br stretches near 550 cm⁻¹ and CF₃ symmetric/asymmetric vibrations at 1150–1250 cm⁻¹ .

Advanced Research Questions

Q. How do electronic effects of trifluoromethyl groups influence reactivity in cross-coupling reactions?

Methodological Answer: The strong electron-withdrawing nature of CF₃ groups deactivates the aromatic ring, directing electrophilic substitution to the meta/para positions relative to bromine. For Suzuki-Miyaura couplings:

Q. How to resolve contradictions in reported melting points and reaction yields?

Methodological Answer: Discrepancies often arise from impurities or isomerization. For reproducibility:

- Recrystallization validation : Compare melting points after multiple recrystallization cycles (e.g., ethanol vs. hexane).

- Isomer analysis : Use HPLC with a C18 column (acetonitrile/water gradient) to separate 2,4- and 3,5-isomers.

- Yield optimization : Conduct kinetic studies to identify side reactions (e.g., debromination at >120°C) .

Q. What advanced techniques mitigate challenges in detecting trace impurities?

Methodological Answer:

Q. How to design experiments probing the compound’s role in synthesizing fluorinated polymers?

Methodological Answer:

- Polymerization conditions : Use atom-transfer radical polymerization (ATRP) with CuBr/PMDETA catalyst in DMF at 90°C.

- Kinetic studies : Monitor monomer conversion via ¹⁹F NMR (disappearance of CF₃ signals at δ -60 ppm).

- Thermal analysis : DSC/TGA evaluates polymer stability (decomposition onset >300°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。